molecular formula C11H9BrO2S B14067788 Benzo[b]thiophene-3-propanoic acid, 2-bromo- CAS No. 10245-72-4

Benzo[b]thiophene-3-propanoic acid, 2-bromo-

Cat. No.: B14067788
CAS No.: 10245-72-4
M. Wt: 285.16 g/mol
InChI Key: QUXUMNMEIOHQEG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[b]thiophene-3-propanoic acid, 2-bromo- can be achieved through several methods. One common approach involves the aryne reaction with alkynyl sulfides. This method allows for the formation of benzothiophene derivatives in a one-step intermolecular manner . Another method involves the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides, which can be catalyzed by CuBr/1,10-Phen .

Industrial Production Methods

Industrial production of Benzo[b]thiophene-3-propanoic acid, 2-bromo- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reaction conditions is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophene-3-propanoic acid, 2-bromo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiophene derivatives, while oxidation reactions can produce oxidized forms of the compound .

Mechanism of Action

The mechanism of action of Benzo[b]thiophene-3-propanoic acid, 2-bromo- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the derivative of the compound being studied .

Properties

CAS No.

10245-72-4

Molecular Formula

C11H9BrO2S

Molecular Weight

285.16 g/mol

IUPAC Name

3-(2-bromo-1-benzothiophen-3-yl)propanoic acid

InChI

InChI=1S/C11H9BrO2S/c12-11-8(5-6-10(13)14)7-3-1-2-4-9(7)15-11/h1-4H,5-6H2,(H,13,14)

InChI Key

QUXUMNMEIOHQEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)Br)CCC(=O)O

Origin of Product

United States

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